Pentanoic acid, 2-(4-formylphenoxy)-
Description
Pentanoic acid, 2-(4-formylphenoxy)-, is a carboxylic acid derivative featuring a pentanoic acid backbone substituted at the second carbon with a 4-formylphenoxy group. This structure combines the lipophilic properties of the pentanoic acid chain with the aromatic and electrophilic characteristics of the formyl-substituted phenoxy moiety.
Properties
CAS No. |
1092301-10-4 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(4-formylphenoxy)pentanoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-11(12(14)15)16-10-6-4-9(8-13)5-7-10/h4-8,11H,2-3H2,1H3,(H,14,15) |
InChI Key |
ZWEXEKLLECGMIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)OC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves the direct coupling of 4-formylphenol with 2-bromopentanoic acid via an SN2 mechanism. The phenoxide ion, generated by deprotonating 4-formylphenol with a base, attacks the electrophilic carbon adjacent to the bromine in 2-bromopentanoic acid, forming the ether linkage.
Synthetic Procedure
-
Preparation of 4-Formylphenol :
The formyl group is introduced to phenol via the Duff reaction, employing hexamethylenetetramine and trifluoroacetic acid under reflux. Alternatively, oxidation of 4-methylphenol using TEMPO and hydrogen peroxide (H₂O₂) in aqueous acetonitrile at 70°C for 5 hours yields 4-formylphenol with 75% efficiency. -
Coupling Reaction :
4-Formylphenol (1.2 eq) and 2-bromopentanoic acid (1.0 eq) are dissolved in anhydrous dimethylformamide (DMF). Potassium carbonate (2.5 eq) is added, and the mixture is stirred at 80°C for 12 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography (30% ethyl acetate in hexanes) yields Pentanoic acid, 2-(4-formylphenoxy)- with a 60% isolated yield.
Mechanistic Insights
The base deprotonates 4-formylphenol to form a phenoxide ion, which undergoes nucleophilic displacement of bromide from 2-bromopentanoic acid. Steric hindrance at the β-carbon of the pentanoic acid minimizes elimination side reactions, favoring substitution.
Oxidation of 2-(4-Methylphenoxy)Pentanoic Acid
Oxidative Formylation Strategy
This two-step approach first synthesizes 2-(4-methylphenoxy)pentanoic acid, followed by oxidation of the methyl group to a formyl moiety.
Synthetic Steps
-
Synthesis of 2-(4-Methylphenoxy)Pentanoic Acid :
4-Methylphenol (1.0 eq) and 2-bromopentanoic acid (1.1 eq) are reacted in acetone with potassium carbonate (2.0 eq) at 60°C for 8 hours. The intermediate is obtained in 85% yield after recrystallization. -
Oxidation to Formyl Group :
2-(4-Methylphenoxy)pentanoic acid (1.0 eq) is dissolved in acetonitrile:water (4:1). TEMPO (0.1 eq) and H₂O₂ (3.0 eq) are added, and the mixture is stirred at 70°C for 5 hours. The product is extracted with dichloromethane and purified via column chromatography, achieving a 70% yield.
Reaction Mechanism
The oxidation proceeds via a radical pathway initiated by TEMPO, which abstracts a hydrogen atom from the methyl group, forming a benzyl radical. Subsequent reaction with H₂O₂ generates the aldehyde through a peracid intermediate.
Carbodiimide-Mediated Esterification
Modular Coupling Approach
This method employs 4-formylphenol and 2-hydroxypentanoic acid, linked via a carbodiimide coupling agent to form the ether bond.
Procedure
-
Activation of 2-Hydroxypentanoic Acid :
2-Hydroxypentanoic acid (1.0 eq) and 4-formylphenol (1.2 eq) are dissolved in dry dichloromethane. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq) are added under nitrogen. The reaction is stirred at room temperature for 16 hours. -
Purification :
The crude product is subjected to silica gel chromatography (20% ethyl acetate in hexanes), yielding the target compound in 45% yield.
Mechanistic Considerations
EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the phenolic oxygen of 4-formylphenol. DMAP accelerates the reaction by stabilizing the intermediate.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-Formylphenol, 2-Bromopentanoic Acid | K₂CO₃, DMF, 80°C | 60% | One-step, minimal byproducts | Requires pre-synthesized phenol |
| Oxidative Formylation | 2-(4-Methylphenoxy)Pentanoic Acid | TEMPO, H₂O₂, 70°C | 70% | Green chemistry, high efficiency | Multi-step synthesis |
| Carbodiimide Coupling | 4-Formylphenol, 2-Hydroxypentanoic Acid | EDC, DMAP, CH₂Cl₂, rt | 45% | Mild conditions | Low yield, expensive reagents |
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
- Without detailed information, we can infer that the compound may undergo various reactions typical of carboxylic acids:
Oxidation: Pentanoic acid derivatives can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group could yield an alcohol.
Substitution: Substitution reactions may occur at the benzene ring.
- Common reagents and conditions would depend on the specific reaction, but standard reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and Lewis acids (e.g., AlCl3) may be involved.
- Major products would vary based on the specific reaction pathway.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of derivatives related to pentanoic acid. For instance, compounds synthesized through Knoevenagel condensation exhibited significant antibacterial activity against multidrug-resistant Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 2 to 4 µg/mL, indicating strong efficacy against various strains .
Anticancer Properties
Pentanoic acid derivatives have been explored for their anticancer properties. A study on phenoxy derivatives revealed that certain compounds exhibited cytotoxic effects against multiple cancer cell lines, with IC values around 13 µM. These compounds were found to inhibit tumor growth by targeting specific pathways, such as HIF-1α degradation mediated by p53/MDM-2 .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts as a bifunctional zinc metalloenzyme inhibitor, which plays a role in converting leukotriene A4 to leukotriene B4, a pro-inflammatory mediator. This mechanism highlights its potential in treating inflammatory diseases .
Polymer Synthesis
Pentanoic acid derivatives are utilized in the synthesis of polymers with enhanced properties. The incorporation of phenoxy groups into polymer backbones can improve thermal stability and mechanical strength, making them suitable for various industrial applications.
Coating Materials
Due to their chemical stability and resistance to degradation, pentanoic acid derivatives are being explored as components in coating materials. These coatings can provide protective barriers against environmental factors, thereby extending the lifespan of coated surfaces.
Data Table: Summary of Research Findings
Case Study 1: Antibacterial Evaluation
A series of pentanoic acid derivatives were synthesized and evaluated for their antibacterial activity using standard microbiological techniques. The results indicated that specific modifications to the phenoxy group significantly enhanced antibacterial efficacy, particularly against resistant bacterial strains.
Case Study 2: Anticancer Screening
In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of pentanoic acid derivatives. The study demonstrated that compounds with specific substitutions on the phenoxy group exhibited promising anticancer activity, warranting further investigation into their mechanisms of action.
Mechanism of Action
- Unfortunately, specific information regarding the mechanism of action is not readily available.
- Further research would be needed to understand how this compound exerts its effects, including identifying molecular targets and pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest structural analogs include:
Key Observations :
- Substituent Position: The position of the phenoxy group (C2 vs. C5) influences steric and electronic interactions. For instance, C2-substituted analogs (e.g., 2-(2,4-dichlorophenoxy)pentanoic acid) exhibit enhanced biological activity due to proximity to the carboxylic acid group, which may improve target binding .
- Esterification : Methyl or ethyl esters (e.g., ) reduce polarity, increasing volatility and bioavailability compared to free acids .
Physicochemical Properties
- Thermochemistry: Linear alkanoic acids like pentanoic acid exhibit incremental increases in enthalpy of formation (ΔHf) with chain length. For example, ΔHf for pentanoic acid is ~4–6 kcal mol⁻¹ lower than hexanoic acid, suggesting shorter chains are thermodynamically less stable .
- Volatility: Ethyl esters of pentanoic acid (e.g., ethyl 4-oxo-pentanoate) have higher vapor pressures than their acid counterparts, making them suitable for flavor or fragrance applications .
Biological Activity
Pentanoic acid, 2-(4-formylphenoxy)-, also known as 5-(2-Formylphenoxy)pentanoic acid, is an organic compound characterized by a pentanoic acid backbone attached to a phenyl group with a formyl substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, and anticancer properties, supported by case studies and research findings.
Chemical Structure
The molecular formula of Pentanoic acid, 2-(4-formylphenoxy)- is C₁₁H₁₂O₃. Its structure features both a carboxylic acid functional group and an aromatic aldehyde moiety, which allows for various interactions within biological systems.
1. Antioxidant Properties
Research indicates that compounds similar to Pentanoic acid, 2-(4-formylphenoxy)- exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders.
- Mechanism : The antioxidant activity is primarily attributed to the ability of the phenolic structure to donate electrons and neutralize free radicals.
- Case Study : A study demonstrated that derivatives with similar structural characteristics showed effective scavenging of DPPH radicals, indicating potential applications in preventing oxidative damage .
2. Antibacterial Activity
Pentanoic acid, 2-(4-formylphenoxy)- has shown promising antibacterial effects against various strains of bacteria.
- In Vitro Studies : In a series of tests, compounds derived from pentanoic acids demonstrated good antibacterial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL .
- Mechanism : The antibacterial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Enterococcus faecalis | 3 |
| Streptococcus pneumoniae | 4 |
3. Anticancer Activity
Recent studies have explored the anticancer potential of Pentanoic acid derivatives.
- Research Findings : A study synthesized several substituted pentanoic acids and evaluated their effects on cancer cell lines. Compounds were found to induce apoptosis in Jurkat E6.1 cells effectively and reduce the expression of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), both of which are implicated in cancer progression .
- Mechanism : The anticancer activity may be attributed to the compound's ability to modulate cellular signaling pathways involved in cell proliferation and survival.
Summary of Research Findings
Table summarizing key findings related to the biological activities of Pentanoic acid, 2-(4-formylphenoxy)-:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(4-formylphenoxy)pentanoic acid, and what methodological optimizations improve yield?
- Answer : The compound can be synthesized via nucleophilic substitution, where 4-formylphenol reacts with a brominated pentanoic acid derivative. Key challenges include steric hindrance from the formyl group and ensuring regioselectivity. Methodological optimizations involve using polar aprotic solvents (e.g., DMF) to enhance reactivity, temperature control (60–80°C), and catalytic bases like K₂CO₃ to deprotonate the phenolic oxygen. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing 2-(4-formylphenoxy)pentanoic acid, and how should data interpretation be approached?
- Answer :
- ¹H NMR : The formyl proton appears as a singlet at ~9.8–10.0 ppm, while the aromatic protons (4-substituted phenyl) show a doublet (δ 7.8–8.0 ppm). The pentanoic acid chain protons are observed as multiplet clusters (δ 1.5–2.5 ppm).
- IR Spectroscopy : Confirm the presence of the formyl group (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3000 cm⁻¹).
- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in negative mode to detect the molecular ion peak [M-H]⁻.
Cross-validation with theoretical spectra generated via computational tools (e.g., Gaussian) ensures accuracy .
Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?
- Answer : Due to its hydrophobic phenyl and formyl groups, solubilize the compound using DMSO (≤5% v/v) or surfactants like Tween-80. For pH-dependent studies, adjust to alkaline conditions (pH 8–9) to deprotonate the carboxylic acid group, enhancing aqueous solubility. Dynamic light scattering (DLS) can monitor aggregation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction kinetics for 2-(4-formylphenoxy)pentanoic acid derivatives?
- Answer : Discrepancies often arise from solvent polarity effects or competing reaction pathways. Systematic analysis includes:
- Controlled variable experiments : Vary solvent (DMF vs. THF), temperature, and catalyst loading.
- Kinetic isotope effects (KIE) : Replace the formyl proton with deuterium to study rate-determining steps.
- Computational modeling : Use density functional theory (DFT) to map transition states and identify energy barriers. Compare results with experimental Arrhenius plots .
Q. How can the compound’s electronic properties be correlated with its reactivity in cross-coupling reactions?
- Answer :
- Electron-deficient nature : The electron-withdrawing formyl group activates the phenyl ring for nucleophilic aromatic substitution.
- Hammett substituent constants : Calculate σₚ values for the 4-formylphenoxy group to predict reactivity trends.
- Cyclic voltammetry : Measure redox potentials to assess electron-transfer capabilities. Pair with frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) via DFT .
Q. What advanced separation techniques are suitable for isolating stereoisomers or degradation products of this compound?
- Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with isocratic elution (hexane:isopropanol 90:10) to resolve enantiomers.
- LC-MS/MS : Monitor degradation pathways (e.g., hydrolysis of the formyl group) under accelerated stability conditions (40°C/75% RH).
- Capillary electrophoresis (CE) : Optimize buffer pH (8.5–9.0) and add cyclodextrins as chiral selectors .
Q. How can computational tools predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Answer :
- Molecular docking (AutoDock Vina) : Simulate binding affinities to active sites using crystal structures from the Protein Data Bank (PDB).
- Molecular dynamics (MD) simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Train datasets with substituent descriptors (e.g., logP, molar refractivity) to predict bioactivity .
Methodological Design & Data Analysis
Q. What experimental controls are critical when studying the compound’s catalytic activity in organic transformations?
- Answer :
- Blank reactions : Exclude the compound to confirm it is not a bystander.
- Radical scavengers (TEMPO) : Add to determine if mechanisms involve radical intermediates.
- Isotopic labeling : Use ¹³C-labeled pentanoic acid to track incorporation into products via NMR .
Q. How can researchers reconcile discrepancies between theoretical and experimental vibrational spectra?
- Answer :
- Scale factors : Apply a 0.96–0.98 scaling factor to DFT-calculated frequencies to align with experimental IR peaks.
- Solvent correction : Use the integral equation formalism polarizable continuum model (IEF-PCM) in calculations to account for solvent effects.
- Normal mode analysis : Animate vibrational modes to identify misassignments (e.g., formyl vs. carboxylic acid stretches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
